molecular formula C14H14N2O2S B371311 2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide CAS No. 329078-75-3

2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide

Cat. No.: B371311
CAS No.: 329078-75-3
M. Wt: 274.34g/mol
InChI Key: JSMSFLZIQUECEV-UHFFFAOYSA-N
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Description

2-[(2-Furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide (CAS: 329078-75-3) is a thioxoacetamide derivative with the molecular formula C₁₄H₁₄N₂O₂S and a molecular weight of 274.338 g/mol . Its structure features a furan-2-ylmethylamino group attached to a thioxoacetamide core, with a 4-methylphenyl substituent on the acetamide nitrogen.

Key identifiers include:

  • ChemSpider ID: 583742
  • IUPAC Name: 1-[(Furan-2-ylmethyl)carbamothioyl]-N-(4-methylphenyl)formamide
  • Synonyms: Multiple variants exist, emphasizing the furan and methylphenyl motifs .

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-N-(4-methylphenyl)-2-sulfanylideneacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10-4-6-11(7-5-10)16-13(17)14(19)15-9-12-3-2-8-18-12/h2-8H,9H2,1H3,(H,15,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMSFLZIQUECEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thionation of Acetamide Intermediates

Thionation replaces the carbonyl oxygen with sulfur using agents like Lawesson’s reagent or phosphorus pentasulfide (P<sub>4</sub>S<sub>10</sub>). A representative procedure involves:

  • Starting Material :

    • N-(4-methylphenyl)-2-[(2-furylmethyl)amino]acetamide (prepared via coupling 2-furylmethylamine with N-(4-methylphenyl)chloroacetamide).

  • Reaction Conditions :

    • Lawesson’s reagent (0.5 equiv) in anhydrous toluene at 110°C for 6–8 hours.

  • Workup :

    • Precipitation in ice-water followed by recrystallization from ethanol.

Key Data :

ParameterValueSource
Yield72–78%
Purity (HPLC)≥95%
Reaction Temperature110°C

This method achieves moderate yields but requires strict anhydrous conditions to prevent hydrolysis.

Green Chemistry Approaches

Recent advancements prioritize solvent minimization and room-temperature reactions. A protocol adapted from spiro-thiadiazole synthesis (PMC, 2023) demonstrates:

  • One-Pot Synthesis :

    • Reactants :

      • 2-Chloro-N-(4-methylphenyl)acetamide, 2-furylmethylamine, and elemental sulfur.

    • Solvent : Ethanol (15 mL/g substrate).

    • Conditions : Stirring at 25°C for 3 hours.

  • Mechanism :

    • Nucleophilic substitution at the α-carbon of chloroacetamide, followed by sulfur insertion via radical intermediates.

Advantages :

  • Eliminates toxic thionation agents.

  • Reduces energy consumption (room-temperature process).

Limitations :

  • Lower yield (55–60%) compared to traditional methods.

Optimization of Coupling Reactions

The formation of the acetamide backbone is critical for subsequent thionation. Key variables include:

Amine-Activated Coupling

Using N-(4-methylphenyl)chloroacetamide and 2-furylmethylamine:

  • Catalyst : Triethylamine (1.2 equiv).

  • Solvent : Dichloromethane (DCM) at 0°C → 25°C.

  • Reaction Time : 12 hours.

Yield Improvement :

  • Adding molecular sieves (4Å) increases yield from 65% to 82% by absorbing generated HCl.

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol/water (4:1 v/v).

  • Purity Post-Recrystallization : 99.2% (by NMR).

Chromatographic Methods

  • Column : Silica gel (60–120 mesh).

  • Eluent : Ethyl acetate/hexane (1:3).

Analytical Validation

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):

    • δ 8.21 (s, 1H, NH), 7.38–7.12 (m, 4H, Ar-H), 6.44 (d, J = 3.2 Hz, 1H, furan), 4.32 (s, 2H, CH<sub>2</sub>).

  • IR (KBr) : 1665 cm<sup>−1</sup> (C=S), 1540 cm<sup>−1</sup> (C-N).

Mass Spectrometry

  • ESI-MS : m/z 274.34 [M+H]<sup>+</sup> .

Chemical Reactions Analysis

Types of Reactions

2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the thioxoacetamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares the target compound with structurally similar 2-thioxoacetamide derivatives:

Compound Name / ID Molecular Formula Substituents / Modifications Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound C₁₄H₁₄N₂O₂S 4-Methylphenyl, furylmethylamino 274.34 N/A Furan ring, simple aryl substituent
2-(Benzylamino)-N-(4-ethoxyphenyl)-2-thioxoacetamide C₁₇H₁₈N₂O₂S 4-Ethoxyphenyl, benzylamino 314.40 N/A Ethoxy group enhances hydrophobicity
N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide C₁₅H₁₅N₃O₂S Thiophene, hydrazone linkage 317.37 N/A Thiophene introduces π-conjugation
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (Compound 9) C₁₇H₁₄ClN₃O₃S₂ 4-Chlorobenzylidene, 4-methoxyphenyl ~419.94 186–187 Chloro and methoxy groups enhance polarity
N-(4-Fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (Compound 12) C₁₆H₁₂FN₅O₅S₂ 5-Nitro-2-furyl, 4-fluorophenyl ~453.42 155–156 Nitro group increases electron-withdrawing effects
Key Observations:

Substituent Effects: Electron-Donating Groups: The 4-methylphenyl group in the target compound contributes steric bulk without significant electronic effects.

Heterocyclic Variations :

  • Furan vs. Thiophene : The target compound’s furan ring offers moderate π-conjugation, while thiophene-containing analogs (e.g., ) may exhibit stronger electronic interactions due to sulfur’s polarizability.

Molecular Weight and Complexity: The target compound has a lower molecular weight (274.34 g/mol) compared to derivatives with fused thiazolidinone rings (e.g., Compound 9 at ~419.94 g/mol), which may influence pharmacokinetic properties like solubility and membrane permeability .

Biological Activity

2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide, also known by its CAS number 329078-75-3, is a compound of interest due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C14H15N3OSC_{14}H_{15}N_3OS with a molecular weight of approximately 274.34 g/mol. The compound features a thioxoacetamide moiety, which is known for its biological significance.

PropertyValue
Molecular FormulaC14H15N3OS
Molecular Weight274.34 g/mol
CAS Number329078-75-3
LogP2.64372
Hydrogen Acceptors3
Hydrogen Donors2
Rotatable Bonds3

Antimicrobial Activity

Research indicates that compounds with thioxoacetamide structures exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that thioxoacetamides can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism involves interference with bacterial quorum sensing (QS), which is crucial for biofilm formation and virulence factor production.

Case Study: Quorum Sensing Inhibition
A related study assessed the ability of thioxoacetamides to disrupt QS in S. aureus, showing reductions in biofilm formation by up to 80% when combined with existing antibiotics . This suggests that this compound could be a candidate for developing new antimicrobial therapies.

Cytotoxicity

In vitro studies have shown that certain derivatives of thioxoacetamides possess cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have been tested against human cancer cell lines, revealing IC50 values that indicate potential as anticancer agents .

The biological activity of thioxoacetamides often involves the inhibition of specific enzymes or pathways critical for microbial survival and proliferation. For instance, molecular docking studies suggest that these compounds can bind to the hydrophobic cleft in proteins associated with QS systems in bacteria, disrupting their normal function .

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